molecular formula C21H32N2O7 B5605080 1-(3-ethoxy-4-methoxybenzyl)-4-(3-methylbutanoyl)piperazine oxalate

1-(3-ethoxy-4-methoxybenzyl)-4-(3-methylbutanoyl)piperazine oxalate

Cat. No. B5605080
M. Wt: 424.5 g/mol
InChI Key: QXTAMJTZZCIRAF-UHFFFAOYSA-N
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Description

This compound belongs to a class of piperazine derivatives, which are known for their diverse chemical and biological properties. Piperazine compounds have been studied extensively in pharmacology and organic chemistry.

Synthesis Analysis

The synthesis of similar piperazine derivatives involves complex organic reactions. For example, Mokrov et al. (2019) described the synthesis of 1-(methoxybenzyl)-4-{2-[(methoxybenzyl)amino]ethyl}piperazines, highlighting the intricate steps involved in creating such compounds (Mokrov et al., 2019).

Molecular Structure Analysis

The molecular structure of piperazine derivatives is characterized by their piperazine ring and various functional groups attached to it. Chinthal et al. (2021) investigated the hydrogen-bonded assemblies in closely related piperazine compounds, providing insights into their molecular structure (Chinthal et al., 2021).

Chemical Reactions and Properties

Piperazine derivatives undergo various chemical reactions, including oxidative removal and substitution reactions. Yamaura et al. (1985) studied the oxidative removal of the N-(4-methoxybenzyl) group on piperazine compounds, which is relevant to understanding the chemical behavior of these molecules (Yamaura et al., 1985).

Physical Properties Analysis

The physical properties of piperazine derivatives, such as melting points and solubility, are influenced by their molecular structure. Elix et al. (1986) investigated the solution structures of piperazine-2,5-diones, which can provide a basis for understanding the physical properties of similar compounds (Elix et al., 1986).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are closely related to the molecular structure and functional groups in piperazine compounds. Wells et al. (2012) conducted a study on piperazine-2,5-diones, which can shed light on the chemical properties of related compounds (Wells et al., 2012).

properties

IUPAC Name

1-[4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazin-1-yl]-3-methylbutan-1-one;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O3.C2H2O4/c1-5-24-18-13-16(6-7-17(18)23-4)14-20-8-10-21(11-9-20)19(22)12-15(2)3;3-1(4)2(5)6/h6-7,13,15H,5,8-12,14H2,1-4H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXTAMJTZZCIRAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CN2CCN(CC2)C(=O)CC(C)C)OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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